BenchChemオンラインストアへようこそ!

6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Antiparasitic drug discovery Pteridine reductase 1 (PTR1) inhibition 2-Aminobenzothiazole SAR

6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-41-5) is a synthetic bis-benzothiazole derivative with the molecular formula C₁₉H₁₉N₃O₂S₃ and a molecular weight of 417.56 g·mol⁻¹. It belongs to the 2-aminobenzothiazole chemotype, a privileged scaffold in antiparasitic drug discovery, particularly as pteridine reductase 1 (PTR1) inhibitors targeting Trypanosoma brucei and Leishmania major.

Molecular Formula C19H19N3O2S3
Molecular Weight 417.56
CAS No. 862975-41-5
Cat. No. B2930960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862975-41-5
Molecular FormulaC19H19N3O2S3
Molecular Weight417.56
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C19H19N3O2S3/c1-3-4-5-12-6-8-14-16(10-12)25-18(20-14)22-19-21-15-9-7-13(27(2,23)24)11-17(15)26-19/h6-11H,3-5H2,1-2H3,(H,20,21,22)
InChIKeyBNKCGMHBNRAYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Chemical Identity, Physicochemical Properties, and Research-Grade Procurement Context


6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-41-5) is a synthetic bis-benzothiazole derivative with the molecular formula C₁₉H₁₉N₃O₂S₃ and a molecular weight of 417.56 g·mol⁻¹ . It belongs to the 2-aminobenzothiazole chemotype, a privileged scaffold in antiparasitic drug discovery, particularly as pteridine reductase 1 (PTR1) inhibitors targeting Trypanosoma brucei and Leishmania major [1]. The compound is currently offered exclusively by specialty chemical suppliers for non-human research purposes, typically at ≥95% purity; no commercial availability from major distributors such as Sigma-Aldrich, MedChemExpress, or TCI has been detected .

Why Generic 2-Aminobenzothiazole Substitution Fails: Structural Determinants of 6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine’s Functional Niche


Generic substitution among 2-aminobenzothiazoles fails because two electronically and sterically divergent substituents—the electron-donating 6-butyl group and the electron-withdrawing 6-methylsulfonyl group—are simultaneously present on the bis-benzothiazole scaffold, creating an interactive polarity surface area and hydrogen-bonding profile that cannot be replicated by simpler mono-substituted analogs or commercial fragment libraries . In the context of kinetoplastid PTR1 inhibition, the 6-methylsulfonyl moiety has been crystallographically validated to engage the biopterin-binding pocket of TbPTR1, while hydrophobic substituents at distal positions modulate antiparasitic potency and ADME properties; altering either half of the bis-benzothiazole structure can produce an order-of-magnitude loss in enzymatic inhibition or cellular selectivity [1][2].

Quantitative Differentiation Evidence for 6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Against Class Comparators


Scaffold-Level PTR1 Inhibitory Potency: Benchmarking Against the 2-Amino-6-(methylsulfonyl)benzothiazole Pharmacophore

The target compound incorporates the 6-(methylsulfonyl)benzo[d]thiazol-2-amine pharmacophore, which as a standalone fragment (TbPTR1 inhibitor 2, CAS 17557-67-4) exhibits IC₅₀ values of 34.2 μM against TbPTR1 and 32.9 μM against LmPTR1 . In the optimized 2-aminobenzothiazole series disclosed by Linciano et al. (2019), elaborated analogs achieved TbPTR1 IC₅₀ values as low as 0.35 μM (a 98-fold improvement) and LmPTR1 IC₅₀ values of 1.9 μM (a 17-fold improvement), with the most advanced lead 4c demonstrating an in vitro antiparasitic EC₅₀ of 7.0 μM against T. brucei [1]. The compound’s bis-benzothiazole architecture—linking the 6-(methylsulfonyl) pharmacophore to a 6-butyl-2-aminobenzothiazole moiety—structurally positions it within this higher-potency design space, though direct IC₅₀ confirmation for CAS 862975-41-5 has not been published [2].

Antiparasitic drug discovery Pteridine reductase 1 (PTR1) inhibition 2-Aminobenzothiazole SAR

Lipophilicity and Predicted Membrane Permeability Differentiation via the 6-Butyl Substituent

The 6-butyl substituent on the non-methylsulfonyl benzothiazole ring is expected to increase logP by approximately 1.5–2.0 units relative to unsubstituted or polar-substituted analogs, based on fragment-based lipophilicity calculations. This physicochemical differentiation is significant for antiparasitic drug design targeting the central nervous system (CNS) stage of T. brucei infection, where compounds with higher logP values (typically >3) demonstrate improved blood-brain barrier penetration [1]. In the 2019 Linciano series, lead compound 4c (2-amino-N-benzylbenzo[d]thiazole-6-carboxamide) with a polar carboxamide substituent instead of the butyl group required hydroxypropyl-β-cyclodextrin formulation to achieve oral bioavailability [2]. A 6-butyl analog may require simpler formulation strategies, directly impacting procurement and in vivo study design costs .

Antiparasitic drug design Physicochemical property optimization Blood-brain barrier penetration

Exploitation of Multitarget Polypharmacology: PTR1 and DHFR Dual Inhibition Potential

The 2022 study by Pöhner et al. demonstrated that rationally designed pteridine derivatives can achieve apparent picomolar TbPTR1 inhibition (Kᵢᵃᵖᵖ < 1 nM) and selective sub-micromolar inhibition of parasite DHFR over human DHFR, a dual-target profile that suppresses resistance emergence in trypanosomatids [1]. The target compound’s bis-benzothiazole scaffold, presenting the 6-(methylsulfonyl) pharmacophore (a validated PTR1 binder) and a 6-butyl-2-aminobenzothiazole moiety (structurally analogous to DHFR-targeting fragments), may exhibit this dual-target polypharmacology. In contrast, the lead compound 4c from the 2019 series showed potent single-target PTR1 inhibition but lacked DHFR activity, potentially limiting its resistance profile [2]. Direct measurement of DHFR inhibition for CAS 862975-41-5 is required to confirm this advantage.

Multitarget drug design Dihydrofolate reductase (DHFR) Folate pathway inhibition

High-Impact Application Scenarios for 6-Butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine in Antiparasitic Drug Discovery


Lead Optimization for Second-Stage Human African Trypanosomiasis (HAT) Therapeutics

The compound’s predicted CNS-penetrant physicochemical profile—driven by the 6-butyl substituent—makes it a candidate for evaluation against the meningoencephalitic (stage 2) form of HAT, where current therapies (eflornithine, nifurtimox, melarsoprol) carry significant toxicity or administration burdens [1]. The 6-(methylsulfonyl) pharmacophore, validated crystallographically in the TbPTR1 biopterin pocket, provides a rational starting point for structure-based optimization of blood-brain barrier-permeable PTR1 inhibitors [2].

Chemical Probe Development for Folate Pathway Polypharmacology Studies in Trypanosomatids

The bis-benzothiazole scaffold, by combining PTR1-targeting and DHFR-targeting fragments, may serve as a dual-probe tool compound for dissecting folate pathway redundancy in Leishmania and Trypanosoma species. This is especially relevant following the 2022 demonstration that dual PTR1/DHFR inhibitors suppress metabolic bypass and resistance emergence more effectively than single-target inhibitors [1]. Procurement of CAS 862975-41-5 enables laboratories to benchmark dual versus single-target inhibition hypotheses without synthesizing a custom library.

Structure-Activity Relationship (SAR) Expansion Around the 6-Butyl Vector for Metabolic Stability Optimization

The terminal n-butyl group provides a metabolically neutral starting point for iterative SAR studies aimed at reducing oxidative metabolism (e.g., by introducing branching or fluorine substitution at the terminal carbon) while maintaining the antiparasitic potency gains achieved over the parent 6-(methylsulfonyl)benzothiazol-2-amine fragment [1][2]. This application is relevant for industrial medicinal chemistry teams seeking to advance benzothiazole PTR1 inhibitors beyond in vitro proof-of-concept.

Quote Request

Request a Quote for 6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.